molecular formula C7H6N4O B1417425 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 939-08-2

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1417425
CAS No.: 939-08-2
M. Wt: 162.15 g/mol
InChI Key: UKPXYDJSESBHPR-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a pyridine ring fused to a 1,2,4-triazole ring

Mechanism of Action

Mode of Action

It’s known that the compound can form metal complexes , which suggests it may interact with metal ions or metal-containing proteins in the body.

Biochemical Pathways

The compound’s ability to form metal complexes could potentially influence various biochemical pathways, particularly those involving metal ions or metalloproteins.

Result of Action

Its ability to form metal complexes

Biochemical Analysis

Biochemical Properties

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal ions, forming coordination complexes that can modulate enzyme activity . These interactions often involve the nitrogen atoms in the triazole and pyridine rings, which can coordinate with metal ions such as zinc and copper. Additionally, this compound can act as a ligand in metal-organic frameworks, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and phosphatases, thereby altering signal transduction pathways . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression underscore the compound’s potential as a biochemical tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, coordination with metal ions, and hydrophobic interactions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have distinct biochemical properties . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites . These interactions with metabolic pathways underscore the compound’s potential as a tool for studying cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution properties are critical for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and binding proteins These localization patterns can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with formic acid to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Case Study:
A study published in the MDPI journal highlighted the synthesis of triazole-based molecular hybrids that demonstrated enhanced antimicrobial activity compared to traditional antibiotics . The incorporation of the pyridine group was crucial for improving bioactivity.

Antifungal Activity

The compound also shows promise as an antifungal agent. Its efficacy against fungi such as Candida albicans has been documented, making it a potential candidate for treating fungal infections.

Research Findings:
In a comparative study of various triazole derivatives, this compound was found to be particularly effective against resistant strains of fungi . The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring could enhance antifungal potency.

Pesticidal Activity

The triazole scaffold is well-known in agricultural chemistry for its role in developing fungicides. This compound has been investigated for its potential as a fungicide against crop pathogens.

Field Trials:
In field trials conducted on wheat and barley crops, formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls . The compound's ability to disrupt fungal cell wall synthesis is attributed to its efficacy.

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination complexes with transition metals. These complexes are being explored for their electronic and magnetic properties.

Synthesis of Complexes:
Recent studies have synthesized metal complexes using this triazole derivative as a ligand. For instance, complexes with cobalt and rhodium have shown promising catalytic activities in organic transformations .

Summary of Applications

Field Application Findings/Notes
Medicinal ChemistryAntimicrobial & Antifungal AgentsEffective against resistant bacterial and fungal strains .
AgricultureFungicidesSignificant efficacy in field trials on crops .
Material ScienceCoordination ChemistryPromising electronic and catalytic properties in metal complexes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • [1,2,4]triazolo[4,3-a]pyrazine derivatives

Uniqueness

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a triazole ring allows for versatile functionalization and a broad range of applications, distinguishing it from other similar heterocyclic compounds .

Biological Activity

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one, with the CAS number 939-08-2, is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H6_6N4_4O
  • Molecular Weight : 162.15 g/mol
  • Structure : The compound features a triazole ring attached to a pyridine moiety, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses notable activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. In particular, studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50_{50} values of 6.2 μM and 43.4 μM respectively .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Triazole compounds commonly act by disrupting fungal cell wall synthesis or inhibiting DNA synthesis in cancer cells .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antimicrobial drug development .

Study on Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized several triazole derivatives and tested them against multiple cancer cell lines. The findings revealed that this compound showed significant cytotoxicity against MCF-7 cells with an IC50_{50} value indicating effective growth inhibition .

Summary of Findings

PropertyResult
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines (IC50_{50}: HCT116 - 6.2 µM; MCF7 - 43.4 µM)
MechanismPotential enzyme inhibition and disruption of cellular processes

Properties

IUPAC Name

3-pyridin-4-yl-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPXYDJSESBHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239862
Record name Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-08-2
Record name Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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